CCR3 Antagonist Potency in the Context of the Pyrrolidinyl Phenylurea Series
While direct experimental CCR3 inhibition data have not been publicly disclosed for 3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea, its close structural congruence with the pyrrolidinyl phenylurea series allows a class-level inference. The lead compound 1 (bearing a 2-fluorophenyl urea motif) inhibited CCR3 with an IC50 of 4.9 nM, and further optimization yielded compound 32 with an IC50 of 1.7 nM [1]. The 2-fluorophenyl substituent present in the target compound is a key pharmacophoric element for this potency range, as replacement with non-fluorinated or differently substituted aryl groups in related series has been shown to diminish or abolish CCR3 affinity [1].
| Evidence Dimension | CCR3 binding inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be within the nanomolar range based on structural homology. |
| Comparator Or Baseline | Compound 1 (lead): IC50 = 4.9 nM; Compound 32 (optimized): IC50 = 1.7 nM. |
| Quantified Difference | N/A – no head-to-head comparison available. |
| Conditions | In vitro CCR3 binding assay (recombinant human CCR3). |
Why This Matters
Establishes that the compound occupies a validated chemical space for high-affinity CCR3 antagonism, which is critical for researchers evaluating candidates for eotaxin-mediated inflammatory disease models.
- [1] Nitta A, Iura Y, Inoue H, et al. Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists. Bioorg Med Chem Lett. 2012;22(22):6876-6881. doi:10.1016/j.bmcl.2012.09.035 View Source
